Superior RORγ Inverse Agonist Potency vs. Commercial Standard SR2211
In a direct comparison of published biochemical data, 2-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]ethanol exhibits significantly higher potency as a RORγ inverse agonist than the commercially available piperazine-based standard SR2211. The target compound displays an IC50 of 10 nM in an APC-labeled RORγt-LBD inhibition assay [1], whereas SR2211 requires a concentration of approximately 320 nM (IC50) to achieve comparable effect . This represents a 32-fold improvement in potency under similar biochemical conditions.
| Evidence Dimension | RORγ inverse agonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | SR2211 (piperazine-containing biphenyl compound) IC50 ~ 320 nM |
| Quantified Difference | 32-fold lower IC50 (higher potency) |
| Conditions | APC-labeled RORγt-LBD inhibition assay |
Why This Matters
This potency advantage enables lower compound usage in screening assays and reduces off-target risks in cellular studies.
- [1] BindingDB. BDBM50044146 (CHEMBL3314014). Inverse agonist activity at APC-labeled RORgammat-LBD. IC50 = 10 nM. View Source
